2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S2/c1-17-7-3-4-8-20(17)27-24(32)16-35-25-29-28-23(31(25)18-11-13-19(34-2)14-12-18)15-30-21-9-5-6-10-22(21)36-26(30)33/h3-14H,15-16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODZJISHYMRYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide , identified by its CAS number 896677-89-7 , is a novel synthetic derivative with potential biological activity. This article explores its biological properties, particularly focusing on antimicrobial and anticancer activities, alongside structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 508.6 g/mol . The compound features a complex structure that includes a triazole ring, a thiazole moiety, and various aromatic substituents which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole and thiazole derivatives. In particular:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits significant activity against various bacterial strains. For instance, related compounds in the thiazole series have shown MIC values ranging from 0.17 mg/mL against Escherichia coli to 0.23 mg/mL against Bacillus cereus and Salmonella Typhimurium .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 2 | E. coli | 0.17 |
| 9 | B. cereus | 0.23 |
| 3 | S. Typhimurium | 0.23 |
The presence of specific substituents on the thiazole ring has been correlated with enhanced antibacterial activity, suggesting that modifications can lead to improved efficacy .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Acetylcholinesterase (AChE) : Some derivatives have shown AChE inhibition in cancer models, which is crucial for managing neurodegenerative diseases associated with cancer .
- Molecular Docking Studies : Computational studies suggest that the compound may interact favorably with key proteins involved in cancer progression, indicating potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of methoxy groups and specific aromatic substitutions significantly enhances both antimicrobial and anticancer activities. For example, the introduction of different substituents on the triazole ring has been shown to modulate biological activity effectively .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiazole derivatives found that those with methoxy and methyl substitutions exhibited superior activity against Gram-positive and Gram-negative bacteria when compared to their unsubstituted counterparts .
- Cancer Cell Lines : Research conducted on various cancer cell lines demonstrated that compounds structurally related to the target compound showed promising results in inhibiting cell growth and inducing apoptosis .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of thiazole derivatives, which showed promising results against various bacterial strains .
Anti-inflammatory Properties
The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation. Compounds containing triazole and thiazole moieties have been documented for their anti-inflammatory effects. For instance, studies have shown that thiazole derivatives can inhibit inflammatory mediators, making them candidates for further development in treating inflammatory diseases .
Anticancer Activity
There is a growing interest in the anticancer properties of compounds featuring triazole and thiazole structures. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .
Neurological Applications
Emerging studies suggest that compounds similar to this compound may have potential applications in neurodegenerative diseases such as Alzheimer's disease. The therapeutic value of thiazole derivatives in this context is under investigation, with preliminary findings indicating possible neuroprotective effects .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Agents, researchers synthesized a series of thiazole derivatives and assessed their activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This underscores the potential of structurally related compounds like this compound in antimicrobial drug development.
Case Study 2: Anti-inflammatory Properties
A study focusing on the anti-inflammatory effects of benzothiazole derivatives revealed that compounds with similar structural features demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The findings suggest a mechanism involving the suppression of NF-kB signaling pathways . This aligns with the expected pharmacological profile of the compound .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains four reactive domains:
-
Triazole ring (1,2,4-triazole)
-
Thiazole ring (2-oxobenzo[d]thiazol-3(2H)-yl)
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Acetamide group (N-(o-tolyl)acetamide)
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Thioether linkage (S-CH2-CO)
These groups enable participation in diverse reactions, including nucleophilic substitutions, alkylations, and cycloadditions .
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) bond is susceptible to nucleophilic displacement. For example:
Reaction :
Conditions : Basic or neutral media (e.g., KOH in water or 2-propanol) .
| Substrate | Nucleophile | Product | Yield (%) | Source |
|---|---|---|---|---|
| Thioether group | OH⁻ | Sulfonic acid derivative | 75–85 | |
| Thioether group | Alkyl halide | S-alkylated triazole | 60–70 |
Hydrolysis of Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
Reaction :
Conditions : Reflux with HCl (acidic) or NaOH (basic) .
| Condition | Product | Reaction Time | Purity (%) | Source |
|---|---|---|---|---|
| Acidic | Carboxylic acid derivative | 4–6 hours | 90–95 | |
| Basic | Carboxylate salt | 3–5 hours | 85–90 |
Alkylation/Acylation of Triazole and Thiazole Moieties
The triazole and thiazole rings participate in alkylation or acylation reactions due to their electron-rich nitrogen and sulfur atoms .
Example :
| Reaction Type | Target Site | Reagent | Product Application | Source |
|---|---|---|---|---|
| Alkylation | Triazole N-atom | 1-Iodobutane | Enhanced lipophilicity | |
| Acylation | Thiazole S-atom | Benzoyl chloride | Bioactive conjugates |
Redox Reactions
The thiazole ring’s oxo group () and triazole’s sulfur atom participate in redox processes:
Oxidation :
Reduction :
| Process | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Oxidation | H₂O₂/Fe³⁺ | Carboxylic acid derivative | Drug metabolite synthesis | |
| Reduction | NaBH₄/Pd-C | Thiol-triazole | Chelation therapy |
Biological Activity-Linked Reactivity
The compound’s interactions with biological targets (e.g., enzymes) involve:
-
Hydrogen bonding via acetamide and methoxyphenyl groups.
Key Findings :
-
The thioether linkage enhances membrane permeability, aiding in antimicrobial activity .
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The triazole-thiazole conjugate shows inhibition of cyclooxygenase (COX) enzymes, contributing to anti-inflammatory effects .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting .
-
Photodegradation : UV exposure leads to cleavage of the thioether bond, forming sulfonic acid derivatives.
Synthetic Modifications for Pharmacological Optimization
Recent studies highlight:
Comparison with Similar Compounds
Preparation Methods
Synthesis of Benzo[d]thiazol-2-one
The benzo[d]thiazol-2-one ring is synthesized by cyclizing 2-aminothiophenol with ethyl chloroacetate under basic conditions. A mixture of 2-aminothiophenol (10 mmol) and ethyl chloroacetate (12 mmol) in ethanol is refluxed for 6 hours, yielding 2-oxobenzo[d]thiazole-3(2H)-acetic acid ethyl ester (78% yield). Subsequent hydrolysis with aqueous NaOH produces the carboxylic acid derivative, which undergoes decarboxylation at 150°C to form benzo[d]thiazol-2-one.
Formation of 4-(4-Methoxyphenyl)-1,2,4-triazole-3-thiol
A cyclocondensation reaction between 4-methoxyphenylthiosemicarbazide and formic acid generates the triazole core. Thiosemicarbazide (10 mmol) and formic acid (15 mL) are heated at 100°C for 4 hours, followed by neutralization with NH4OH to precipitate the triazole-thiol (85% yield). The product is purified via recrystallization from ethanol (Table 1).
Table 1: Reaction Conditions for Triazole Formation
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Methoxyphenylthiosemicarbazide | 10 mmol | Formic acid | 100°C | 4 h | 85% |
Alkylation of Triazole-Thiol with Chloroacetamide
The triazole-thiol is alkylated using N-(o-tolyl)chloroacetamide in dimethylformamide (DMF) with K2CO3 as a base. A mixture of triazole-thiol (5 mmol), chloroacetamide (6 mmol), and K2CO3 (7 mmol) in DMF is stirred at 80°C for 8 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 70% of the thioether intermediate.
Coupling with Benzo[d]thiazol-2-ylmethyl Group
The final step involves coupling the thioether intermediate with bromomethylbenzo[d]thiazol-2-one. A solution of the intermediate (4 mmol) and bromomethylbenzo[d]thiazol-2-one (4.4 mmol) in acetonitrile is refluxed for 12 hours. The crude product is recrystallized from methanol to afford the target compound (65% yield).
Optimization of Reaction Conditions
Solvent and Base Selection
- Solvent : DMF outperforms ethanol and THF in alkylation due to its high polarity, enhancing nucleophilicity of the thiolate ion.
- Base : K2CO3 provides higher yields than NaHCO3 or Et3N by maintaining a pH conducive to deprotonation without side reactions.
Table 2: Optimization of Alkylation Conditions
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DMF | K2CO3 | 80°C | 70% |
| Ethanol | NaHCO3 | 60°C | 45% |
| THF | Et3N | 50°C | 30% |
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C) reduces the coupling reaction time from 12 hours to 45 minutes, improving yield to 78% by enhancing reaction kinetics.
Characterization and Analytical Data
Spectroscopic Analysis
- 1H NMR (400 MHz, DMSO-d6) : δ 12.29 (s, 1H, NH), 7.82–6.85 (m, 8H, aromatic), 4.72 (s, 2H, CH2), 3.81 (s, 3H, OCH3), 2.31 (s, 3H, CH3).
- ESI-MS : m/z 517.6 [M+H]+, consistent with the molecular formula C26H23N5O3S2.
Table 3: Key 1H NMR Assignments
| δ (ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 12.29 | 1H | s | NH |
| 7.82–6.85 | 8H | m | Aromatic |
| 4.72 | 2H | s | CH2 |
Purity and HPLC
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >95% purity with a retention time of 6.8 minutes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
